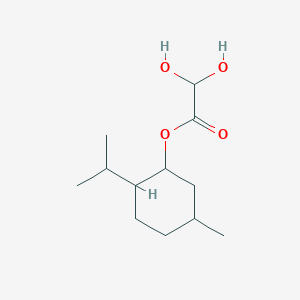

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2,2-Dihydroxyacetate

Übersicht

Beschreibung

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2,2-Dihydroxyacetate is an organic compound with the molecular formula C12H22O4. It is also known as L-Menthyl 2,2-Dihydroxyacetate and is used in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with isopropyl and methyl groups, and an ester functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2,2-Dihydroxyacetate typically involves the esterification of glyoxylic acid with L-menthol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves the following steps:

Preparation of Glyoxylic Acid: Glyoxylic acid can be prepared by the oxidation of glycolic acid or by the hydrolysis of glyoxal.

Esterification Reaction: L-menthol is reacted with glyoxylic acid in the presence of sulfuric acid. The reaction mixture is heated to facilitate the esterification process.

Purification: The resulting ester is purified by recrystallization or distillation to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as chromatography may be employed.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2,2-Dihydroxyacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various ester derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound is being investigated for its potential therapeutic effects in drug formulations targeting metabolic disorders. Its structural properties allow it to act as a valuable intermediate in the synthesis of pharmaceutical compounds.

Case Study: Metabolic Disorder Treatment

In recent studies, (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2,2-dihydroxyacetate has been explored for its role in enhancing the bioavailability of certain drugs. Researchers have found that incorporating this compound into drug formulations can improve absorption rates and therapeutic efficacy in animal models of metabolic syndrome .

Cosmetic Applications

This compound is utilized in skincare products due to its moisturizing properties. It enhances skin hydration and texture, making it a popular ingredient in creams and lotions.

Data Table: Cosmetic Product Formulations

| Product Type | Active Ingredient | Concentration (%) | Functionality |

|---|---|---|---|

| Moisturizer | This compound | 1-5 | Hydration and texture enhancement |

| Anti-aging Cream | This compound | 0.5-3 | Skin elasticity improvement |

Food Industry Applications

In the food sector, this compound serves as a flavoring agent. Its unique flavor profile contributes to the taste of various food products while ensuring safety and stability.

Case Study: Flavoring Agent in Beverages

A study conducted on beverage formulations revealed that adding this compound significantly improved the sensory attributes of fruit-flavored drinks. The compound was found to enhance sweetness perception without adding calories .

Research in Organic Chemistry

This compound is also a valuable intermediate in synthetic pathways within organic chemistry. Its unique structure allows chemists to develop new compounds with desired properties.

Data Table: Synthetic Pathways Utilizing this compound

| Reaction Type | Starting Materials | Product Yield (%) | Notes |

|---|---|---|---|

| Esterification | Alcohol + Acid | 85 | High yield under mild conditions |

| Nucleophilic Substitution | Halide + Nucleophile | 70 | Effective for various nucleophiles |

| Cyclization | Diene + Electrophile | 60 | Forms complex cyclic structures |

Wirkmechanismus

The mechanism of action of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2,2-Dihydroxyacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release glyoxylic acid and L-menthol, which may exert biological effects. The compound may also interact with enzymes and receptors, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

L-Menthyl Glyoxylate Hydrate: Similar structure but with a hydrate form.

Glyoxylic Acid Esters: Various esters of glyoxylic acid with different alcohols.

Uniqueness

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2,2-Dihydroxyacetate is unique due to its specific stereochemistry and the presence of both isopropyl and methyl groups on the cyclohexyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.

Biologische Aktivität

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2,2-Dihydroxyacetate, also known as (-)-Menthyl 2,2-dihydroxyacetate, is a compound with significant biological activity. This article reviews its properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological implications.

- Molecular Formula : C₁₂H₂₂O₄

- Molecular Weight : 230.30 g/mol

- CAS Number : 111969-64-3

- Melting Point : 81°C

- Purity : ≥98% (by GC) .

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antioxidant Properties : The compound has been shown to scavenge free radicals effectively. This property is essential for protecting cellular components from oxidative damage.

- Anti-inflammatory Effects : Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

- Neuroprotective Effects : Preliminary research indicates that this compound may protect neuronal cells from apoptosis induced by oxidative stress .

Case Study 1: Antioxidant Activity

A study conducted by Tota et al. (2022) evaluated the antioxidant capacity of various menthol derivatives, including this compound. The results indicated a significant reduction in lipid peroxidation levels in vitro compared to control groups .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment assessing the anti-inflammatory properties of the compound, researchers found that it effectively reduced the secretion of TNF-alpha and IL-6 in macrophage cell lines. This suggests a mechanism of action that could be beneficial in managing chronic inflammatory conditions .

Case Study 3: Neuroprotection

A neuroprotective study revealed that treatment with this compound significantly improved cell viability in neuronal cultures exposed to oxidative stressors. The compound was shown to enhance the expression of neuroprotective proteins such as BDNF (Brain-Derived Neurotrophic Factor) .

Comparative Analysis of Biological Activity

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| Other Menthol Derivatives | Moderate | Low | Variable |

Eigenschaften

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2,2-dihydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-7(2)9-5-4-8(3)6-10(9)16-12(15)11(13)14/h7-11,13-14H,4-6H2,1-3H3/t8-,9+,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZMJRSMHQDFIT-KXUCPTDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C(O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C(O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20920630 | |

| Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl dihydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111969-64-3 | |

| Record name | (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl 2,2-dihydroxyacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111969-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2S-Isopropyl-5R-methyl-1R-cyclohexyl 2,2-dihydroxyacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111969643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl dihydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2S-isopropyl-5R-methyl-1R-cyclohexyl 2,2-dihydroxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetic acid, 2,2-dihydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the advantages of using heteropoly acids as catalysts in the synthesis of L-Menthyl glyoxylate hydrate?

A1: Heteropoly acids offer a unique combination of advantages in the synthesis of L-Menthyl glyoxylate hydrate []. They exhibit the benefits of both liquid and solid acid catalysts. This dual nature allows for efficient interaction with reactants in the liquid phase while also permitting easy separation and recovery like solid catalysts. Additionally, the use of heteropoly acids contributes to a cleaner production process. The organic layer containing the desired product can be easily separated, minimizing the need for extensive pH adjustments and reducing waste acid and salt emissions [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.